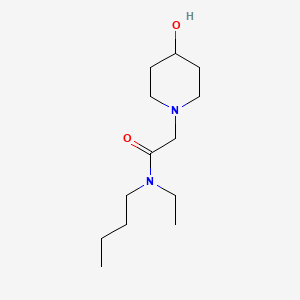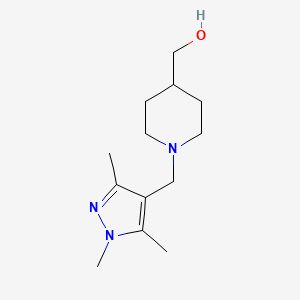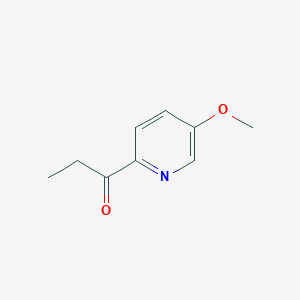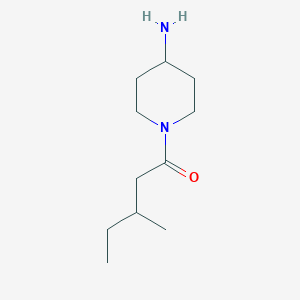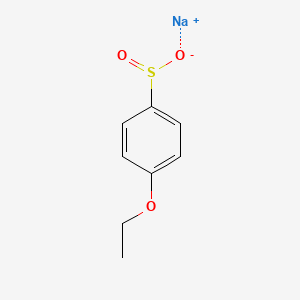![molecular formula C15H20ClN3O4 B1474191 Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate CAS No. 1419101-04-4](/img/no-structure.png)
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is unique and contributes to its diverse applications in scientific research. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate include a molecular weight of 341.79 . It is stored at room temperature . More specific properties like melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds offer a range of applications in medicinal chemistry and drug development due to their diverse biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Synthetic Routes
Research has also focused on optimizing the synthetic routes for such compounds. A study describes a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, highlighting a significant increase in overall yield and efficiency compared to previous methods. This advancement supports drug discovery efforts by providing a reliable method for producing enantiomerically pure intermediates (Pawluczyk, Kempson, Mathur, & Oderinde, 2020).
Pharmaceutical Applications
The chemical scaffold is instrumental in synthesizing compounds with potential pharmaceutical applications. For example, derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. Such research contributes to the discovery of new drugs and treatments for various diseases (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Exploration of Reaction Pathways
Studies have also explored the reaction pathways involving this compound, leading to the discovery of new chemical transformations and reaction mechanisms. This research is crucial for understanding how these compounds react under different conditions, which aids in the development of novel synthetic strategies and the discovery of new compounds with desirable properties (Shutalev, Trafimova, & Fesenko, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
Propriétés
Numéro CAS |
1419101-04-4 |
|---|---|
Nom du produit |
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate |
Formule moléculaire |
C15H20ClN3O4 |
Poids moléculaire |
341.79 g/mol |
Nom IUPAC |
7-O-tert-butyl 4-O-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,7-dicarboxylate |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-13(21)11-8-7-17-10(12(20)23-15(2,3)4)6-9(8)18-14(16)19-11/h10,17H,5-7H2,1-4H3 |
Clé InChI |
JVCTWIZPMUIRJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
SMILES canonique |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
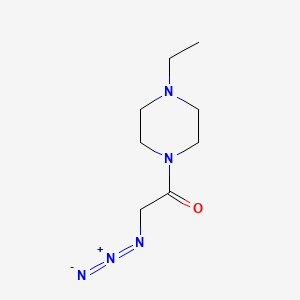
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
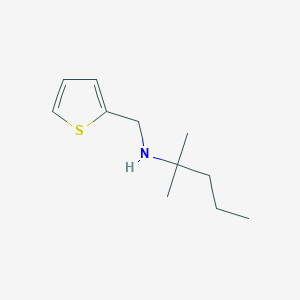
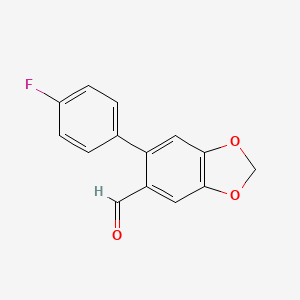
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)
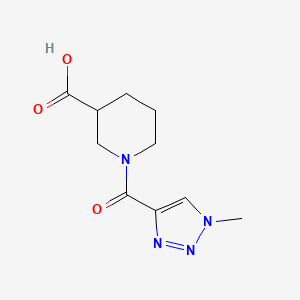
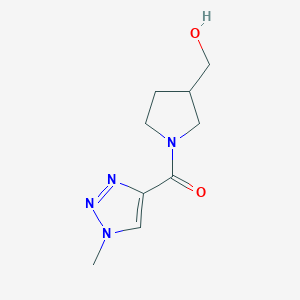
![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)
